Vasoactive intestinal peptide, also known as vasoactive intestinal polypeptide, is a neuropeptide hormone primarily involved in various physiological functions. It is composed of 28 amino acids and belongs to the glucagon/secretin superfamily. This peptide is produced in multiple tissues across vertebrates, including the gastrointestinal tract, pancreas, and central nervous system. Vasoactive intestinal peptide plays a significant role in vasodilation, smooth muscle relaxation, and neurotransmission, influencing processes such as blood pressure regulation, gut motility, and immune responses .
Vasoactive intestinal peptide was first isolated from porcine duodenum in 1970. It is evolutionarily conserved across species, with a high degree of sequence similarity among mammals . In humans, the peptide is encoded by the VIP gene and is synthesized in various tissues, including the gut and brain .
The synthesis of vasoactive intestinal peptide can be achieved through various methods, including chemical synthesis and recombinant DNA technology.
The choice between chemical and recombinant synthesis often depends on the desired purity and scale of production. Chemical synthesis typically results in higher purity levels due to fewer contaminants from biological sources .
Vasoactive intestinal peptide has a unique structure characterized by its 28 amino acid residues. The peptide exhibits an alpha-helical conformation when bound to membranes or receptors, which is crucial for its biological activity .
The molecular formula of vasoactive intestinal peptide is , with an average molecular weight of approximately 3326.83 Daltons . The amino acid sequence is as follows:
Amino Acid Sequence:
H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂.
Vasoactive intestinal peptide undergoes various biochemical reactions upon binding to its receptors. The primary reaction involves the activation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within target cells . This signaling cascade triggers multiple downstream effects, including smooth muscle relaxation and modulation of neurotransmitter release.
The interactions between vasoactive intestinal peptide and its receptors are essential for mediating its physiological effects. These interactions are characterized by high affinity and specificity due to the unique structural features of both the peptide and its receptors .
Upon release into circulation or local tissues, vasoactive intestinal peptide binds to VPAC1 and VPAC2 receptors on target cells. This binding initiates a G protein-coupled signaling cascade that activates adenylate cyclase, resulting in increased cAMP levels . The elevation in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in cellular responses.
Research indicates that vasoactive intestinal peptide plays a role in regulating circadian rhythms through its action on gene expression related to clock proteins such as mPer1 and mPer2 . This highlights its multifaceted role beyond simple vasodilation.
Vasoactive intestinal peptide is typically lyophilized for stability during storage. It is soluble in sterile water at concentrations above 100 µg/ml and should be stored at low temperatures (-18°C) to maintain its integrity over time .
The stability of vasoactive intestinal peptide can be affected by environmental factors such as pH and temperature. It exhibits greater stability when lyophilized but should be protected from freeze-thaw cycles once reconstituted .
Vasoactive intestinal peptide has garnered attention for its potential therapeutic applications across various fields:
As research continues to elucidate the mechanisms underlying its diverse effects, vasoactive intestinal peptide remains a promising subject for further scientific investigation and therapeutic development.
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 18866-87-0
CAS No.: 25679-93-0
CAS No.: 339079-54-8
CAS No.: